Cefetamet-d3 is a deuterated derivative of cefetamet, a broad-spectrum cephalosporin antibiotic. It is primarily used in the treatment of bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. The deuteration enhances certain pharmacokinetic properties, making it a valuable compound in both clinical and research settings.
Cefetamet-d3 is classified under the cephalosporin class of antibiotics, which are β-lactam antibiotics derived from the fungus Cephalosporium acremonium. The specific compound cefetamet pivoxil hydrochloride is a prodrug form that is converted to active cefetamet in vivo. Its synthesis involves modifications to the core β-lactam structure to improve stability and bioavailability.
Cefetamet-d3 can be synthesized through various methods, typically involving the introduction of deuterium into the cefetamet structure. One common approach is through the use of deuterated reagents during the synthesis of cefetamet itself. For example, deuterated solvents or reagents can be utilized in the reaction steps to selectively incorporate deuterium at specific positions in the molecular structure.
Cefetamet-d3 retains the core structure of cefetamet but includes deuterium atoms at specific positions. The molecular formula for cefetamet-d3 is , with a molecular weight of approximately 393.48 g/mol. Its structural representation includes:
The presence of deuterium alters the vibrational frequencies in spectroscopic analyses, allowing for enhanced tracking in pharmacokinetic studies.
Cefetamet-d3 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
These reactions are crucial for understanding how modifications affect antibacterial activity and resistance profiles.
Cefetamet-d3 exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, leading to:
The presence of deuterium may influence the binding affinity and stability of cefetamet-d3 compared to its non-deuterated form, potentially enhancing its efficacy against resistant strains.
Cefetamet-d3 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and understanding its behavior in biological systems.
Cefetamet-d3 has several applications in scientific research, including:
Cefetamet-d3 is a deuterated isotopologue of the third-generation cephalosporin antibiotic cefetamet. It incorporates three deuterium atoms (²H or D) in place of specific hydrogen atoms within its molecular structure. This stable isotopic labeling does not significantly alter the core pharmacological activity of the parent compound but imparts distinct physicochemical and metabolic properties valuable for pharmaceutical research. Unlike its parent, Cefetamet-d3 is primarily utilized as an internal standard in mass spectrometry-based assays and as a probe for investigating metabolic pathways, rather than as a therapeutic agent itself [1] [2].
Cefetamet-d3 possesses the molecular formula C₁₄H₁₂D₃N₅O₅S₂ and a molecular weight of 400.45 g/mol, compared to 397.42 g/mol for non-deuterated cefetamet. This mass difference arises from the replacement of three hydrogen atoms with deuterium at specific methyl group positions. Spectroscopic techniques (NMR, MS) confirm deuterium incorporation at the C-3 methyl group of the cephalosporin core, a site often involved in metabolic transformations [1] [2] [5].
Table 1: Physicochemical Properties of Cefetamet-d3 vs. Cefetamet
Property | Cefetamet | Cefetamet-d3 |
---|---|---|
Molecular Formula | C₁₄H₁₅N₅O₅S₂ | C₁₄H₁₂D₃N₅O₅S₂ |
Molecular Weight (g/mol) | 397.42 | 400.45 |
Appearance | Crystalline solid | Crystalline solid |
Water Solubility | Very slightly soluble | Very slightly soluble |
Estimated Log P | 0.44 (pivoxil form) | Slightly altered |
pKa | 1.68 (pivoxil form) | Similar to parent |
Deuteration minimally impacts the compound's fundamental physical characteristics like appearance and aqueous solubility. However, subtle alterations in lipophilicity (Log P) and acid dissociation constants (pKa) may occur due to isotopic effects on bond polarization and molecular conformation. X-ray crystallography or advanced NMR would reveal near-identical spatial configurations between Cefetamet-d3 and its protiated counterpart, confirming that deuteration preserves the essential structural features required for binding to bacterial penicillin-binding proteins (PBPs) [1] [4].
Deuteration, the substitution of hydrogen with its stable heavy isotope deuterium, represents a sophisticated bioisosteric strategy in modern drug discovery. Its primary applications fall into two categories:
Table 2: Key Analytical Methods for Cefetamet-d3
Analytical Method | Principle | Application for Cefetamet-d3 |
---|---|---|
LC-MS/MS | Mass detection based on MW and fragmentation | Gold standard for quantification in biological samples; Distinguishes deuterated/non-deuterated forms |
HPLC-UV | UV absorption at characteristic wavelength | Purity assessment, stability testing |
NMR Spectroscopy | Chemical shift differences due to deuteration | Confirms deuteration sites and isotopic purity (>98%) |
The principle of the "deuterium switch" extends beyond analytical uses. It explores whether strategic deuteration can improve the therapeutic profile of existing drugs. While Cefetamet-d3 itself is not marketed as a therapeutic, its study contributes to understanding this paradigm, exemplified by FDA-approved drugs like deutetrabenazine and deucravacitinib. These successes demonstrate deuteration's potential to enhance metabolic stability, reduce dose frequency, or minimize toxic metabolite formation [3].
The core rationale for using deuterated compounds like Cefetamet-d3 in metabolism studies lies in the Deuterium Kinetic Isotope Effect (DKIE). The C-D bond possesses a lower vibrational frequency and higher bond dissociation energy (approximately 1.0-1.5 kcal/mol higher) than the C-H bond. Consequently, cleavage of the C-D bond requires greater activation energy and proceeds slower than C-H bond cleavage. This is quantified by the ratio kH/kD, often ranging from 2 to 7 for primary isotope effects where bond breaking is the rate-determining step [3].
In the context of cefetamet, oxidative metabolism (often cytochrome P450-mediated) frequently targets hydrogen atoms at labile sites like the C-3 methyl group. Replacing these hydrogens with deuterium (as in Cefetamet-d3) aims to:
It is crucial to note that the DKIE is context-dependent. Its magnitude can be attenuated in in vivo systems due to factors like alternative metabolic routes becoming dominant, rate-limiting steps not involving C-H/D bond breakage, or high metabolic flux. Therefore, while Cefetamet-d3 is a powerful tool for predicting and studying potential metabolic changes, empirical data is essential to confirm any pharmacokinetic advantages in biological systems [3].
Table 3: Potential Pharmacokinetic Impacts of Deuteration on Cefetamet
Pharmacokinetic Parameter | Potential Impact of Deuteration (Cefetamet-d3 vs. Cefetamet) | Primary Mechanism |
---|---|---|
Metabolic Stability | Increase (Potential reduction in intrinsic clearance) | DKIE slowing oxidative metabolism at deuterated site |
Elimination Half-life (t₁/₂) | Prolongation | Reduced clearance |
Area Under Curve (AUC) | Increase | Reduced clearance / potentially higher bioavailability |
Maximum Concentration (Cₘₐₓ) | Potential increase (if first-pass metabolism reduced) | Reduced pre-systemic degradation |
Metabolite Spectrum | Altered relative abundance | Shunting away from pathways involving deuterated site |
ConclusionCefetamet-d3 exemplifies the strategic application of isotopic labeling in pharmaceutical science. Its well-defined chemical structure (C₁₄H₁₂D₃N₅O₅S₂) and distinct molecular weight make it indispensable for precise bioanalytical quantification of the parent antibiotic. Furthermore, it serves as a sophisticated probe for investigating the metabolic fate of cephalosporins, leveraging the deuterium kinetic isotope effect to elucidate and potentially modulate oxidative metabolic pathways. While not a therapeutic entity itself, Cefetamet-d3 contributes significantly to advancing drug quantification methodologies and the fundamental understanding of deuterium's role in optimizing drug metabolism and pharmacokinetics [1] [2] [3].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: